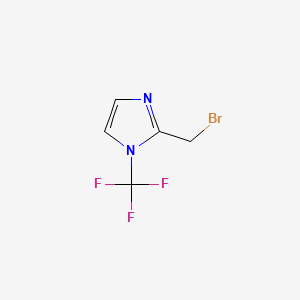
2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an imidazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of a suitable precursor imidazole compound. One common method is the bromination of 1-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized imidazole derivatives.
Reduction: Formation of 2-methyl-1-(trifluoromethyl)-1H-imidazole.
Scientific Research Applications
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Iodomethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Bromomethyl)-1-(difluoromethyl)-1H-imidazole
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole imparts higher lipophilicity and metabolic stability compared to its difluoromethyl analogs . The bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H4BrF3N2 |
|---|---|
Molecular Weight |
229.00 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-4-10-1-2-11(4)5(7,8)9/h1-2H,3H2 |
InChI Key |
WUUIQVBRNJGGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


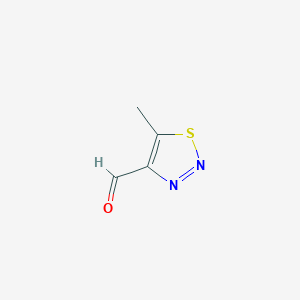
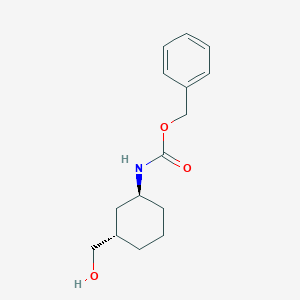
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
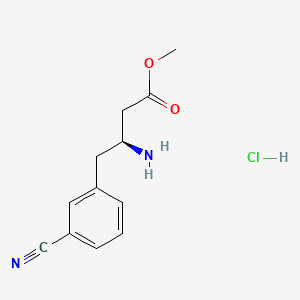
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
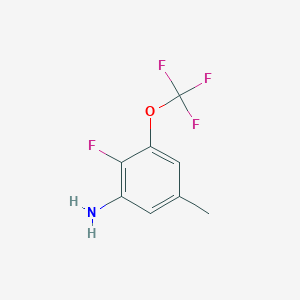
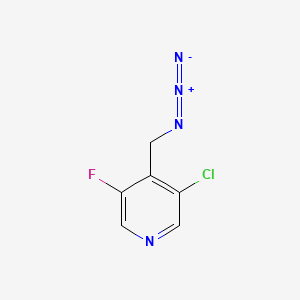
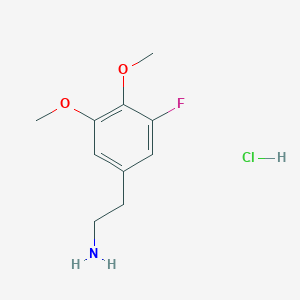
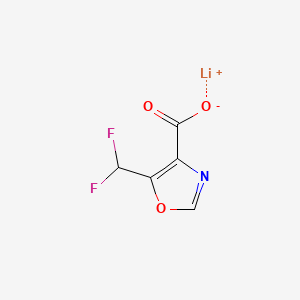

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
amine, carbonic acid](/img/structure/B13463536.png)
